molecular formula C12H16O4 B1328224 4-(2-Isopropoxyethoxy)benzoic acid CAS No. 246853-87-2

4-(2-Isopropoxyethoxy)benzoic acid

Cat. No. B1328224
CAS RN: 246853-87-2
M. Wt: 224.25 g/mol
InChI Key: HGIXZCBBVHOKHZ-UHFFFAOYSA-N
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Description

4-(2-Isopropoxyethoxy)benzoic acid (4-IPEBA) is an organic compound belonging to the class of compounds known as carboxylic acids. 4-IPEBA is a white, crystalline solid, with a molecular weight of 218.3 g/mol and a melting point of 116-118°C. It is a versatile chemical compound with a wide range of applications in scientific research, from synthesizing and purifying compounds to studying biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Structural Analysis

    • Compounds like 4-benzyloxy benzoic acid derivatives are used in synthesizing lanthanide coordination compounds, which are studied for their photophysical properties, such as luminescence. These compounds are characterized using techniques like X-ray diffraction and spectroscopy (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
    • In the field of organic chemistry, similar benzoic acid derivatives are synthesized and characterized for their molecular structure and properties, like in the study of non-covalent complex formation between benzoic acid derivatives and alpha-cyclodextrin (Dikmen, 2021).
  • Photophysical and Photodecomposition Properties

    • Research into the photodecomposition of chlorobenzoic acids, which are structurally similar to 4-(2-Isopropoxyethoxy)benzoic acid, shows their transformation under ultraviolet irradiation, forming different hydroxybenzoic acids and benzoic acid itself (Crosby & Leitis, 1969).
  • Application in Liquid Crystals and Polymers

    • Derivatives of benzoic acid, such as 4-(oxiran-2-ylmethoxy)benzoic acid, have been synthesized and analyzed for their crystal structures, showing potential applications in the field of liquid crystals (Obreza & Perdih, 2012).
  • Applications in Biological Systems and Enzymatic Reactions

    • Benzoic acid derivatives have been studied for their potential roles in biological systems. For example, enzymatic oxidative polymerization of para-imine functionalized phenol derivatives of benzoic acid has been investigated, showing their utility in biochemical processes (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).
  • Herbicidal Activity and Environmental Impact

    • Research on benzoic acid derivatives also includes their herbicidal activity and environmental impact, as seen in the study of their degradation using membrane bioreactor technology, highlighting the importance of these compounds in agricultural and environmental chemistry (Ghoshdastidar & Tong, 2013)

properties

IUPAC Name

4-(2-propan-2-yloxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-9(2)15-7-8-16-11-5-3-10(4-6-11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIXZCBBVHOKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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